5-甲基氮杂戊烷-2-酮

描述

5-Methylazepan-2-one is a compound that is structurally related to various benzazepine derivatives. While the provided papers do not directly discuss 5-Methylazepan-2-one, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related benzazepine and azepine compounds. These compounds are known for their broad spectrum of biological activities and are structurally similar to several pharmacologically active molecules.

Synthesis Analysis

The synthesis of benzazepine derivatives can be achieved through various methods. One approach involves a one-pot three-component condensation reaction, which is an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives without the need for a catalyst or activation . Another method utilizes rhodium-catalyzed hydroaminomethylation for the synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepines, which is notable for its excellent yields and tolerance of anilines with diverse basicity . Additionally, a stereoselective synthesis of benzazepine derivatives starting from specific precursors has been developed, which includes key steps such as the addition of cyanide and subsequent manipulations to introduce various substituents .

Molecular Structure Analysis

The molecular structure of benzazepine derivatives can be characterized using various spectroscopic techniques. For instance, a novel benzimidazolo[1,2-b][1,2,4]triazepin-4(5H)-one compound was characterized by FT-IR, UV-Vis, 1H NMR, 13C NMR, and mass spectra . The optimized molecular structure and vibrational wave numbers were analyzed using DFT/B3LYP methods, providing insights into the electronic and structural properties of such compounds.

Chemical Reactions Analysis

Benzazepine derivatives can undergo a range of chemical reactions. For example, the quaternization of 2-aziridino-5-chlorobenzophenone with methyl iodide leads to the formation of a key intermediate in the synthesis of medazepam, a benzodiazepine . Furthermore, the synthesis of 1-benzazepines can be achieved through a [1,5]-hydride shift/7-endo cyclization sequence, demonstrating the versatility of internal redox reactions in constructing these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives are influenced by their molecular structure. The synthesis of 2-carbonitrile and 2-aminomethyl-substituted benzazepine derivatives, for example, involves a stereoselective addition of cyanide, which affects the stereochemistry and thus the physical properties of the resulting compounds . The pharmacological evaluation of tetrahydro-2-benzazepines reveals that substituents at the N-atom significantly impact the affinity for certain receptors, indicating the importance of chemical modifications on the biological activity of these molecules .

科学研究应用

合成和药理学

美达西泮的合成:Mihalić 等人 (1977) 的一项研究探索了使用 2-氮杂环丁基-5-氯二苯甲酮合成美达西泮,一种苯并二氮杂卓类药物。此过程涉及季铵化,这是美达西泮合成中的关键步骤,证明了该化学物质在药物合成中的作用 (Mihalić et al., 1977).

地西他滨药理学:Momparler (2005) 的研究回顾了 5-氮杂-2'-脱氧胞苷(地西他滨)的药理学,它是脱氧胞苷的类似物。地西他滨的机制涉及 DNA 甲基转移酶抑制及其抗白血病作用,突出了化学类似物在治疗应用中的复杂相互作用 (Momparler, 2005).

法医和毒理学分析

精神活性物质的法医分析:Deville 等人 (2019) 报告了对新精神活性物质的法医分析,包括各种化合物的鉴定和定量,证明了化学分析在法医学中的作用 (Deville et al., 2019).

洛卡色林的药理学特征:Thomsen 等人 (2008) 的一项研究对洛卡色林进行了表征,洛卡色林是一种选择性 5-HT2C 受体激动剂。这项研究有助于了解与 5-甲基氮杂戊烷-2-酮相关的物质的药理学特征及其潜在治疗应用 (Thomsen et al., 2008).

安全和危害

属性

IUPAC Name |

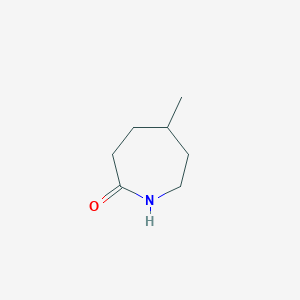

5-methylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6-2-3-7(9)8-5-4-6/h6H,2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYQVGFHMYTNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944735 | |

| Record name | 4-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylazepan-2-one | |

CAS RN |

2210-07-3 | |

| Record name | 2H-Azepin-2-one, hexahydro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Magnesium, chloro[(2-chlorophenyl)methyl]-](/img/structure/B1295238.png)